Exact Co-Elution via Deuterium Placement
Sulfatroxazole-d4 is the [²H₄]-benzene-ring labeled isotopologue of Sulfatroxazole, meaning it shares the identical chemical structure (4-amino-N-(4,5-dimethyl-3-isoxazolyl)benzenesulfonamide) with the native analyte except for the substitution of four hydrogen atoms with deuterium. This structural identity ensures that Sulfatroxazole-d4 co-elutes with unlabeled Sulfatroxazole at the same LC retention time and ionizes with the same efficiency, enabling accurate IDMS-based quantification. In contrast, Sulfamethoxazole-d4 (CAS 1020719-86-1) is the deuterated form of a chemically distinct sulfonamide (4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide) that lacks the 4-methyl group on the isoxazole ring, yielding a different molecular formula (C₁₀H₇D₄N₃O₃S vs. C₁₁H₉D₄N₃O₃S) and a lower molecular weight (257.30 g/mol vs. 271.33 g/mol) . The resulting chromatographic retention shift (ΔRT > 0 min) means Sulfamethoxazole-d4 cannot serve as a true co-eluting IS for Sulfatroxazole, and the ionization difference introduces a compound-specific response factor bias that cannot be corrected by simple peak area ratio [1].
| Evidence Dimension | Structural identity with target analyte and expected co-elution behavior |
|---|---|
| Target Compound Data | Sulfatroxazole-d4: C₁₁H₉D₄N₃O₃S, MW 271.33 g/mol, identical 4,5-dimethylisoxazole moiety as Sulfatroxazole |
| Comparator Or Baseline | Sulfamethoxazole-d4: C₁₀H₇D₄N₃O₃S, MW 257.30 g/mol, 5-methylisoxazole moiety (non-identical to Sulfatroxazole) |
| Quantified Difference | ΔMW ≈ 14.03 g/mol; distinct chemical formulae; no identical LC retention time achievable |
| Conditions | Structural comparison based on certified product datasheets; chromatographic co-elution principle per IDMS best practice |
Why This Matters
Only a true isotopologue can co-elute with the target analyte, which is a prerequisite for correcting matrix effects in complex tissue or environmental extracts; a heterologous deuterated sulfonamide cannot meet this requirement.
- [1] Hewavitharana, A. K. (2011). Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary? Journal of Chromatography A, 1218(2), 359–361. Demonstration that co-eluting isotopologues optimally compensate matrix effects. View Source
